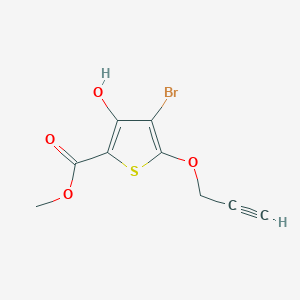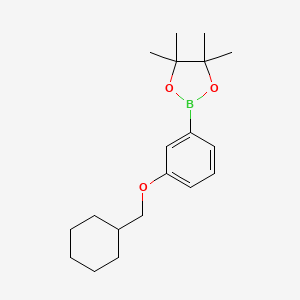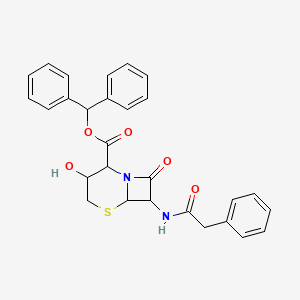
Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate is a complex organic compound with the molecular formula C28H26N2O5S and a molecular weight of 502.58 g/mol This compound is known for its unique structure, which includes a cepham ring, a benzhydryl group, and a phenylacetamido moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate involves multiple steps, starting with the preparation of the cepham ring. The cepham ring is typically synthesized through a series of cyclization reactions involving appropriate precursors. The benzhydryl group and the phenylacetamido moiety are then introduced through substitution reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization and chromatography to isolate the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new antibiotics.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biochemical pathways. This inhibition can result in the suppression of microbial growth or the induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Cephalexin: Another cepham-based antibiotic with a similar structure but different functional groups.
Cefadroxil: A cephalosporin antibiotic with a similar cepham ring but different side chains.
Cefuroxime: A second-generation cephalosporin with a similar core structure but different substituents.
Uniqueness: Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzhydryl group and phenylacetamido moiety differentiate it from other cepham-based compounds, making it a valuable molecule for research and development .
Propriétés
Formule moléculaire |
C28H26N2O5S |
|---|---|
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
benzhydryl 3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C28H26N2O5S/c31-21-17-36-27-23(29-22(32)16-18-10-4-1-5-11-18)26(33)30(27)24(21)28(34)35-25(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23-25,27,31H,16-17H2,(H,29,32) |
Clé InChI |
JSNDVKXNQUBARH-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


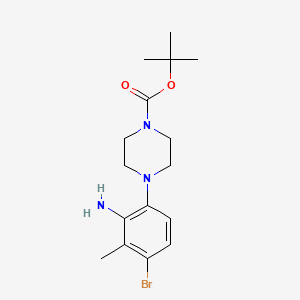


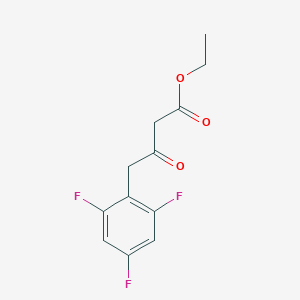
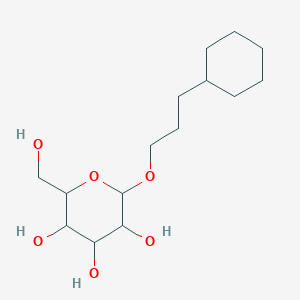

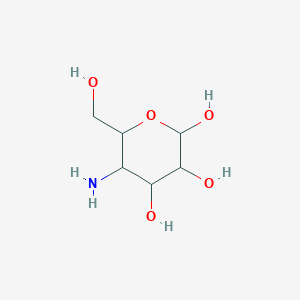

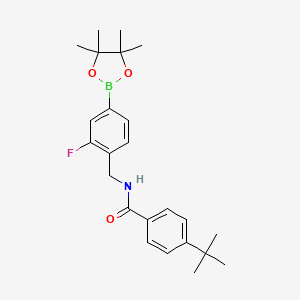
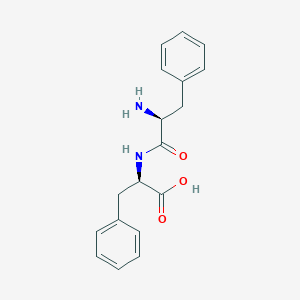
![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)
